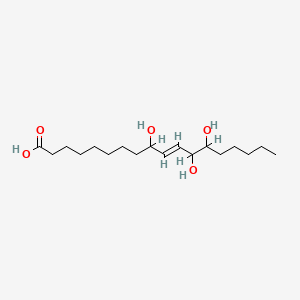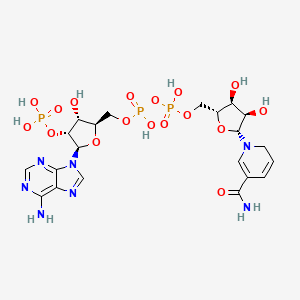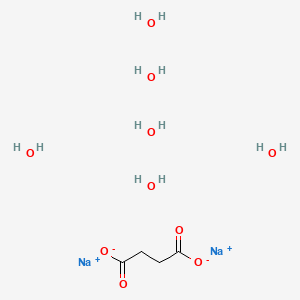
(1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-homoisocitrate(3-) is a homoisocitrate(3-). It is a conjugate base of a (-)-homoisocitric acid.
Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis in Biochemical Pathways
(1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate, a structurally related compound to 2-Methylisocitrate (3-hydroxybutane-1,2,3-tricarboxylic acid), plays a role in the methylcitrate cycle, found in bacteria and fungi. Research by Darley et al. (2003) highlights the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in this biochemical pathway, demonstrating the significance of stereochemistry in biological systems (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Synthetic Approaches in Medicinal Chemistry
The compound has been utilized in the stereoselective synthesis of dihydroxyethylene dipeptide isosteres, with potential applications in HIV-protease inhibitors. Benedetti et al. (1999) describe how epoxy alcohols derived from alpha-amino acids can be used to synthesize (1R,2S,3S,4S)-4-amino-2,3-dihydroxynitriles, which are crucial for developing new antiviral drugs (Benedetti, Magnan, Miertus, Norbedo, Parat, & Tossi, 1999).
Applications in Organic Synthesis
Research by Jephcote, Pratt, and Thomas (1989) showcases the synthesis of optically active (E)-1-alkoxymethoxybut-2-enyl(tributyl)stannanes and their thermal reactions with aldehydes. This study reflects the broader utility of compounds like (1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate in developing stereocontrolled organic reactions, which are fundamental in synthesizing complex organic molecules (Jephcote, Pratt, & Thomas, 1989).
Biological Production of Malic Acid
The compound is also relevant in the biological production of malic acid, a four-carbon dicarboxylic acid used in various industries. Dai et al. (2018) discuss the significance of biological fermentation processes, including the non-oxidative pathway and glyoxylate cycle, where similar compounds are intermediates, underscoring their industrial relevance (Dai, Zhou, Zhang, Gu, Yang, Zhang, Dong, Ma, Fang, Jiang, & Xin, 2018).
Enantioselective Analysis in Diagnostics
Methylcitric acid, closely related to (1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate, is used as a diagnostic marker in certain metabolic diseases. Podebrad et al. (1999) developed an enantioselective gas chromatography-mass spectrometry method for analyzing methylcitric acid, highlighting the clinical importance of such compounds in disease diagnosis and management (Podebrad, Heil, Scharrer, Feldmer, Schulte-Mäter, Mosandl, Sewell, & Böhles, 1999).
Eigenschaften
Produktname |
(1R,2S)-1-Hydroxybutane-1,2,4-tricarboxylate |
|---|---|
Molekularformel |
C7H7O7-3 |
Molekulargewicht |
203.13 g/mol |
IUPAC-Name |
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-3/t3-,5+/m0/s1 |
InChI-Schlüssel |
OEJZZCGRGVFWHK-WVZVXSGGSA-K |
Isomerische SMILES |
C(CC(=O)[O-])[C@@H]([C@H](C(=O)[O-])O)C(=O)[O-] |
SMILES |
C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Kanonische SMILES |
C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)
![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)


![methyl 4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B1231529.png)

![5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol](/img/structure/B1231536.png)